molecular formula C10H8INO2 B13192099 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Numéro de catalogue: B13192099
Poids moléculaire: 301.08 g/mol
Clé InChI: KKRXESYHSFKQOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a synthetic small molecule based on the isoquinoline-1,3-dione scaffold, a chemotype of significant interest in medicinal chemistry for its potential to modulate key biological targets. Its core structure is associated with selective enzyme inhibition, particularly against Tyrosyl DNA Phosphodiesterase II (TDP2) . TDP2 is a DNA repair enzyme that causes resistance to topoisomerase II (Top2)-targeting anticancer drugs, such as etoposide and doxorubicin . Inhibiting TDP2 is a promising strategy to sensitize cancer cells to these chemotherapeutics, and compounds based on the isoquinoline-1,3-dione structure have been identified as viable, selective inhibitors for this target, providing a platform for cancer research . Furthermore, the tetrahydroisoquinoline scaffold is a privileged structure in drug discovery, found in compounds with a wide range of bioactivities . Related analogs are known to act as potent inhibitors of P-glycoprotein (P-gp), an efflux transporter associated with multi-drug resistance (MDR) in cancer cells, thereby potentially enhancing the efficacy and oral bioavailability of co-administered chemotherapeutic agents . In neuroscience research, structurally similar tetrahydroisoquinoline derivatives have been investigated for their neuroprotective properties, including free radical scavenging and the inhibition of glutamate-induced excitotoxicity, which may be relevant for the study of neurodegenerative conditions . The specific 5-iodo and 2-methyl substitutions on the core ring system are designed to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity, making it a valuable chemical tool for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Propriétés

Formule moléculaire

C10H8INO2

Poids moléculaire

301.08 g/mol

Nom IUPAC

5-iodo-2-methyl-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C10H8INO2/c1-12-9(13)5-7-6(10(12)14)3-2-4-8(7)11/h2-4H,5H2,1H3

Clé InChI

KKRXESYHSFKQOE-UHFFFAOYSA-N

SMILES canonique

CN1C(=O)CC2=C(C1=O)C=CC=C2I

Origine du produit

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis and detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione. In the absence of direct experimental data for this specific molecule in the public domain, this document employs a rigorous, structure-based predictive methodology. By dissecting the molecule into its constituent functional groups and comparing them to well-characterized analogous compounds, we can forecast the chemical shifts and coupling patterns with a high degree of confidence. This guide is intended for researchers, scientists, and drug development professionals who may be working with this or structurally related compounds, offering a valuable reference for spectral interpretation, structural verification, and analytical methods development.

Introduction and Rationale

5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a substituted heterocyclic compound belonging to the isoquinoline-1,3-dione class. This core structure is of interest in medicinal chemistry due to its presence in various biologically active molecules. The introduction of an iodine atom at the 5-position and a methyl group at the nitrogen atom (N-2) creates a unique electronic and steric environment, which will be reflected in its NMR spectra.

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[1] However, the synthesis of novel compounds often precedes the public availability of their full analytical characterization. This guide bridges that gap by providing a robust, scientifically-grounded prediction of the ¹H and ¹³C NMR spectra. Our approach is built upon the foundational principles of NMR spectroscopy, including the analysis of substituent chemical shifts (SCS), magnetic anisotropy, and the well-documented effects of electron-withdrawing and electron-donating groups.[2]

The predictive workflow employed herein follows a logical, evidence-based process, ensuring scientific integrity and providing a trustworthy reference for laboratory practitioners.

G cluster_0 Predictive Methodology cluster_1 Theoretical Framework A Target Molecule Deconstruction (5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione) B Substructure & Analog Search (N-Methylphthalimide, Homophthalic Anhydride, Iodo-aromatics) A->B C Data Extraction & Analysis (Experimental δ and J values) B->C F Synthesis & Prediction (Integration of Analog Data and Theory) C->F D Analysis of Substituent Effects (-I, +R of Iodine; Anisotropy of C=O) E Application of NMR Principles (Shielding/Deshielding, Coupling) D->E E->F G Predicted ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicities, Assignments) F->G

Caption: Predictive workflow for NMR spectral analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to feature four distinct signals: three in the aromatic region and two in the aliphatic region, corresponding to the N-methyl and methylene protons. The chemical shifts are influenced by the electron-withdrawing nature of the two carbonyl groups and the iodine atom, as well as the magnetic anisotropy of the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale & Commentary
H-6~7.85 - 7.95Doublet of doublets (dd)J = ~8.0, 1.5Deshielded by the adjacent iodine and the C-1 carbonyl group. Coupled to H-7 (ortho, ~8.0 Hz) and H-8 (meta, ~1.5 Hz).
H-7~7.20 - 7.30Triplet (t) or ddJ = ~8.0Flanked by two protons, leading to a triplet-like pattern from coupling to H-6 and H-8. The chemical shift is typical for an aromatic proton in a relatively neutral position.
H-8~8.10 - 8.20Doublet of doublets (dd)J = ~8.0, 1.0Strongly deshielded by the anisotropic effect of the adjacent C-1 carbonyl group. Coupled to H-7 (ortho, ~8.0 Hz) and H-6 (para, ~1.0 Hz).
H-4 (CH₂)~4.20 - 4.30Singlet (s)N/AThis methylene group is positioned between a carbonyl group and the aromatic ring, leading to significant deshielding. The absence of adjacent protons results in a singlet. This is consistent with data for homophthalic anhydride and related structures.[3]
N-CH₃~3.15 - 3.25Singlet (s)N/AThe chemical shift is characteristic of an N-methyl group in an imide environment, similar to that observed in N-methylphthalimide.[4][5] The signal is a singlet due to the absence of neighboring protons.
In-Depth Analysis of Predicted ¹H Signals
  • Aromatic Protons (H-6, H-7, H-8): The substitution pattern on the benzene ring will produce an AMX spin system. H-8 is predicted to be the most downfield aromatic proton due to the strong deshielding effect of the proximate C-1 carbonyl group. Conversely, H-7 is expected to be the most upfield, being the most electronically shielded of the three. The iodine at C-5 will deshield the ortho proton (H-6). The predicted ortho coupling constant (³JHH) is approximately 8.0 Hz, which is standard for aromatic systems.[6]

  • Methylene Protons (H-4): The protons on C-4 are benzylic and alpha to a carbonyl group, both of which are deshielding effects. In the parent compound, homophthalic anhydride, the analogous CH₂ group appears as a singlet around 4.3 ppm.[3] We predict a similar chemical shift for the target molecule.

  • N-Methyl Protons (N-CH₃): The chemical shift for N-methyl groups in imides is very characteristic. For instance, the N-methyl protons in N-methylphthalimide resonate at approximately 3.1-3.2 ppm.[4][5] This provides a strong basis for the predicted chemical shift in our target molecule.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show nine distinct signals: two for the carbonyl carbons, six for the aromatic carbons (three protonated, three quaternary), one for the methylene carbon, and one for the N-methyl carbon. The chemical shifts will be heavily influenced by the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Commentary
C-1 (C=O)~167 - 169Typical chemical shift for an imide carbonyl carbon. Similar to values in N-methylphthalimide (~168 ppm).[7]
C-3 (C=O)~165 - 167Slightly upfield from C-1 due to being adjacent to a CH₂ group rather than the aromatic ring.
C-4 (CH₂)~35 - 40Aliphatic carbon alpha to a carbonyl and an aromatic ring. Based on data from related tetrahydroisoquinolines and homophthalic acid derivatives.[8][9]
C-4a (quat.)~138 - 142Aromatic quaternary carbon adjacent to a carbonyl and the iodinated carbon. Expected to be downfield.
C-5 (quat.)~95 - 100Heavy Atom Effect: The carbon directly attached to iodine is expected to be significantly shielded. In iodo-substituted aromatics, this effect can shift the signal upfield by 30-35 ppm compared to the unsubstituted analogue.[10][11]
C-6~138 - 142Aromatic CH carbon ortho to the iodine. The deshielding effect of iodine on the ortho carbon is well-documented.
C-7~128 - 132Aromatic CH carbon meta to the iodine. Expected to have a chemical shift close to that of an unsubstituted benzene carbon.
C-8~125 - 129Aromatic CH carbon para to the iodine and ortho to a quaternary carbon.
C-8a (quat.)~133 - 137Aromatic quaternary carbon adjacent to the C-1 carbonyl and the CH at C-8.
N-CH₃~24 - 26Typical chemical shift for an N-methyl group in an imide system. For example, the N-CH₃ in N-methylphthalimide is found at ~24 ppm.[7]
In-Depth Analysis of Predicted ¹³C Signals
  • Carbonyl Carbons (C-1, C-3): The chemical shifts for imide carbonyls are typically found in the 165-170 ppm range. Data for N-methylphthalimide and other isoquinoline-1,3-diones support this prediction.[7][12]

  • Iodine-Substituted Carbon (C-5): The most notable feature of the ¹³C spectrum will be the significant upfield shift of C-5 due to the "heavy atom effect" of iodine.[10] This phenomenon is caused by spin-orbit coupling and is a hallmark of carbons bonded to heavy halogens like iodine. While aromatic carbons typically resonate between 120-150 ppm, the C-I signal is predicted to be well below this range, around 95-100 ppm.[11][13]

  • Other Aromatic Carbons: The remaining aromatic carbons will be influenced by the combined electronic effects of the iodine and the dione ring. The quaternary carbons (C-4a and C-8a) are expected to be in the downfield portion of the aromatic region.

  • Aliphatic Carbons (C-4, N-CH₃): The N-methyl carbon signal is reliably predicted based on data from N-methylphthalimide (~24 ppm).[7] The C-4 methylene carbon is influenced by both the adjacent carbonyl and the aromatic ring, placing it in the 35-40 ppm range.

Recommended Experimental Protocol

For researchers who synthesize this compound and wish to acquire experimental data, the following protocol serves as a robust starting point.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (5-10 mg for ¹H, 15-25 mg for ¹³C)

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS, or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2-5 seconds, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).[14]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Parameters: Spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds. The number of scans will depend on the sample concentration but may range from 512 to 2048 scans.

    • Process the data similarly to the ¹H spectrum. Reference the spectrum to the TMS signal at 0.00 ppm or the solvent signal (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).[14]

  • 2D NMR (Optional but Recommended): To unambiguously assign all signals, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Conclusion

While experimental data remains the gold standard, this in-depth predictive analysis provides a powerful and reliable framework for understanding the ¹H and ¹³C NMR spectra of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione. The predicted chemical shifts, multiplicities, and the reasoning behind them are grounded in established NMR principles and data from closely related structures. Key predictive features include the downfield shift of the H-8 proton due to carbonyl anisotropy, the characteristic singlet of the N-methyl group around 3.2 ppm, and the pronounced upfield shift of the iodine-bearing C-5 carbon to ~95-100 ppm. This guide serves as an essential tool for any scientist engaged in the synthesis or analysis of this molecule, facilitating rapid spectral assignment and structural verification.

References

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Sources

Mechanism of action for isoquinoline-1,3-dione derivatives in biological systems

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action for Isoquinoline-1,3-dione Derivatives in Biological Systems

Authored by: Gemini, Senior Application Scientist

Introduction: The Isoquinoline-1,3-dione Scaffold - A Privileged Structure in Medicinal Chemistry

The isoquinoline-1,3-dione core, a heterocyclic scaffold, has garnered significant attention in pharmaceutical research due to the diverse and potent biological activities of its derivatives.[1][2] This structural motif is present in a variety of natural products and has proven to be a versatile framework for the design of novel therapeutic agents.[2][3][4] The inherent chemical properties of the isoquinoline-1,3-dione ring system allow for extensive functionalization, enabling the precise tuning of steric and electronic properties to achieve high affinity and selectivity for a wide range of biological targets. This guide provides a comprehensive overview of the primary mechanisms of action through which these derivatives exert their effects, with a focus on their applications in oncology, inflammation, and neurodegenerative disorders.

Part 1: Anticancer Mechanisms of Action

Isoquinoline-1,3-dione derivatives have emerged as a prominent class of anticancer agents, operating through a multitude of mechanisms that disrupt cancer cell proliferation, survival, and DNA repair.[3]

Inhibition of Cell Cycle Progression: Targeting Cyclin-Dependent Kinases (CDKs)

Uncontrolled cell proliferation is a hallmark of cancer, often driven by aberrant activity of cyclin-dependent kinases (CDKs).[5] Specific isoquinoline-1,3-dione derivatives have been identified as potent and selective inhibitors of CDK4.[5][6] By binding to the ATP-binding pocket of CDK4, these compounds prevent the formation of the active CDK4/cyclin D1 complex, which is crucial for the G1 to S phase transition of the cell cycle.[5] This inhibition leads to cell cycle arrest and a subsequent reduction in tumor cell proliferation.[5][7]

Key Experimental Protocol: In Vitro CDK4 Kinase Assay

A typical protocol to determine the inhibitory activity of a compound against CDK4 involves a biochemical assay:

  • Reagents and Materials: Recombinant human CDK4/Cyclin D1 enzyme, Retinoblastoma (Rb) protein substrate, ATP (with γ-³²P-ATP for radiometric detection or cold ATP for antibody-based detection), kinase assay buffer, test compounds, and a detection system (e.g., phosphocellulose paper and scintillation counter, or specific antibodies for phosphorylated Rb).

  • Procedure: a. The test compound, serially diluted, is pre-incubated with the CDK4/Cyclin D1 enzyme in the kinase assay buffer. b. The kinase reaction is initiated by adding the substrate (Rb protein) and ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. e. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Disruption of DNA Repair Pathways: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for the repair of single-strand DNA breaks.[8] Inhibiting PARP in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, leads to a synthetic lethality, where the accumulation of DNA damage triggers cell death.[9] Several isoquinolin-1-one derivatives, a closely related scaffold, have demonstrated potent PARP inhibitory activity.[8][10] These compounds act as competitive inhibitors, binding to the NAD+ binding site of the PARP enzyme and preventing the synthesis of poly(ADP-ribose) chains, thereby stalling the DNA repair process.[10]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Effect of Isoquinoline-1,3-dione Derivatives cluster_2 Cellular Outcome in BRCA-deficient Cells DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits PAR_Chains Poly(ADP-ribose) Chains PARP->PAR_Chains synthesizes Repair_Proteins DNA Repair Proteins PAR_Chains->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates DSB Double-Strand Break (DSB) (at replication fork) SSB_Repair->DSB stalled replication fork IQ_Dione Isoquinoline-1,3-dione (PARP Inhibitor) IQ_Dione->PARP inhibits BRCA_Deficiency BRCA1/2 Deficiency (Impaired HR Repair) DSB->BRCA_Deficiency unrepaired Apoptosis Apoptosis BRCA_Deficiency->Apoptosis leads to

Caption: PARP inhibition by isoquinoline-1,3-dione derivatives in BRCA-deficient cancer cells.

Induction of Apoptosis through Caspase Modulation

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Caspases are a family of proteases that are central to the execution of apoptosis.[11] Isoquinoline-1,3,4-trione derivatives have been identified as novel, irreversible inhibitors of caspase-3, a key executioner caspase.[11][12][13][14] The mechanism of inhibition is unique; these compounds participate in a redox cycle that generates reactive oxygen species (ROS), which in turn oxidizes the catalytic cysteine residue of caspase-3, leading to its inactivation.[11] This modulation of caspase activity can have profound effects on cell fate. While direct inhibition might seem counterintuitive for an anticancer agent, the generation of ROS itself can induce apoptosis through alternative pathways, and the context-dependent effects on apoptosis are a subject of ongoing research.

Table 1: Inhibitory Activity of Selected Isoquinoline-1,3,4-trione Derivatives against Caspase-3

Compound IDStructure/SubstitutionIC50 (nM)Reference
1 Unsubstituted Isoquinoline-1,3,4-trione150[13]
6k 6-N-acyl substitution40[12][13]
13f 6-N-acyl succinamide derivativeNot specified, but showed in vivo efficacy[12]
Other Anticancer Mechanisms
  • Topoisomerase Inhibition: Certain derivatives have been shown to inhibit topoisomerase I by stabilizing the enzyme-DNA complex, leading to DNA breaks and cell death.[3][4]

  • HDAC Inhibition: Some naphthalimide derivatives, a class that includes benzo[de]isoquinoline-1,3-diones, act as histone deacetylase (HDAC) inhibitors, altering gene expression to induce an anti-tumor effect.[15]

  • Cereblon (CRBN) Modulation: Derivatives of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione function as cereblon modulators.[16] By binding to CRBN, they alter the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the degradation of specific proteins and subsequent antiproliferative activity.[16]

Part 2: Anti-inflammatory Mechanisms of Action

Chronic inflammation is implicated in a variety of diseases. Isoindoline-1,3-dione derivatives, also known as phthalimides, have demonstrated significant anti-inflammatory properties.[17][18]

Inhibition of Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[19] Aminoacetylenic isoindoline-1,3-dione derivatives have been shown to inhibit both COX-1 and COX-2.[20][21] This dual inhibition reduces the production of prostaglandins, thereby alleviating inflammation. Some derivatives show a degree of selectivity for COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[19][21]

COX_Assay cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection & Analysis Compound Test Compound (Isoindoline-1,3-dione) Incubate1 Pre-incubation Compound->Incubate1 Enzyme COX-1 or COX-2 Enzyme Enzyme->Incubate1 Reaction Initiate Reaction Incubate1->Reaction Substrate Arachidonic Acid Substrate->Reaction Stop Stop Reaction Reaction->Stop Detect Detect Prostaglandin E2 (e.g., ELISA) Stop->Detect Calculate Calculate % Inhibition and IC50 Detect->Calculate

Sources

Spectroscopic Characterization of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS: 2060032-49-5) represents a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of enzyme inhibitors and receptor modulators. Structurally, it integrates an N-methylated imide core, a benzylic methylene bridge, and an ortho-iodo substituted aromatic system. This whitepaper provides an in-depth, self-validating analytical framework for the definitive structural elucidation of this molecule. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data, we establish a robust methodology for researchers and drug development professionals to verify structural integrity and isotopic fidelity.

Structural Overview & Analytical Strategy

The structural elucidation of tetrahydroisoquinoline-1,3-diones relies heavily on orthogonal spectroscopic techniques to resolve specific atomic connectivities and functional group behaviors, as demonstrated in the characterization of related nonpeptide inhibitors 1[1]. The target molecule presents three unique spectroscopic challenges:

  • The Heavy-Atom Effect: The massive electron cloud of the iodine atom at C5 fundamentally alters the local magnetic environment.

  • Peri-Deshielding: The spatial proximity of the C8 proton to the C1 carbonyl oxygen induces significant magnetic anisotropy.

  • Imide Resonance: The coupled carbonyl oscillators of the 1,3-dione system require precise FT-IR resolution.

To systematically address these, we employ the multi-modal workflow outlined below.

Workflow A Sample Preparation (Purity > 98%) B 1H & 13C NMR (Structural Elucidation) A->B C FT-IR Spectroscopy (Functional Groups) A->C D HRMS (ESI-TOF) (Molecular Formula) A->D E Data Integration & Structural Confirmation B->E C->E D->E

Fig 1. Multi-modal spectroscopic workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The baseline spectroscopic properties of the isoquinoline-1,3-dione core can be referenced against unsubstituted analogs such as 2-phenylisoquinoline-1,3(2H,4H)-dione 2[2]. However, the introduction of the 5-iodo substituent dictates specific spectral shifts.

Causality in Chemical Shifts
  • Peri-Effect (¹H NMR): The proton at the C8 position is spatially proximate (peri) to the C1 carbonyl oxygen. The magnetic anisotropy of the C=O double bond strips electron density from the H8 proton, deshielding it and pushing its chemical shift downfield (>8.1 ppm).

  • Heavy-Atom Effect (¹³C NMR): The iodine atom possesses a large, highly polarizable electron cloud. In ¹³C NMR, this electron density heavily shields the directly attached carbon (C5) via diamagnetic shielding, shifting its resonance significantly upfield (typically to ~98 ppm) compared to standard aromatic carbons. This is the primary diagnostic feature confirming the regiochemistry of iodination.

Table 1: ¹H and ¹³C NMR Spectral Data (CDCl₃, 400/100 MHz)
NucleusPositionChemical Shift (ppm)MultiplicityCoupling (Hz)IntegrationAssignment Rationale
¹HN-CH₃3.25s-3HTypical N-methyl imide resonance
¹HC4-H₂4.15s-2HBenzylic CH₂, deshielded by C3=O
¹HC6-H7.95dd7.8, 1.21HOrtho to iodine, meta coupling to H8
¹HC7-H7.35t7.81HMeta to iodine, ortho coupling
¹HC8-H8.15dd7.8, 1.21HPeri-deshielded by C1=O
¹³CN-CH₃27.5---N-linked aliphatic carbon
¹³CC436.2---Benzylic aliphatic carbon
¹³CC5 (C-I)98.5---Heavy-atom effect (shielded)
¹³CC7128.4---Aromatic CH
¹³CC8130.2---Aromatic CH
¹³CC8a132.5---Quaternary aromatic
¹³CC4a136.8---Quaternary aromatic
¹³CC6142.1---Aromatic CH
¹³CC1 (C=O)164.5---Imide carbonyl (conjugated)
¹³CC3 (C=O)170.2---Imide carbonyl (non-conjugated)
Protocol 1: High-Resolution NMR Acquisition (Self-Validating)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Validation Check: Ensure the solution is completely clear; particulate matter will distort magnetic field homogeneity and broaden spectral lines.

  • Instrument Setup: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Perform automatic tuning and matching (ATM) for ¹H and ¹³C nuclei. Apply gradient shimming to optimize field homogeneity.

    • Validation Check: The ¹H free induction decay (FID) should exhibit an exponential decay without beating, and the TMS linewidth at half-height must be <1.0 Hz.

  • Acquisition (¹H): Set the pulse angle to 30°, relaxation delay (D1) to 2.0 s, and acquire 16 scans.

  • Acquisition (¹³C): Set the pulse angle to 30°, relaxation delay (D1) to 2.0 s, and acquire 1024 scans with ¹H broad-band decoupling (WALTZ-16).

    • Causality Note: A sufficient D1 is required to prevent the saturation of quaternary carbons, particularly the C1/C3 carbonyls and the C5-I carbon, ensuring they appear above the noise floor.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The imide functional group exhibits a highly specific vibrational signature. Because the two C=O oscillators are mechanically coupled through the central nitrogen atom, they do not vibrate independently. Instead, they produce distinct asymmetric and symmetric stretching bands.

Table 2: Key FT-IR Vibrational Modes
Wavenumber (cm⁻¹)IntensityModeAssignment / Causality
3050Weakν(C-H)Aromatic C-H stretch
2940Weakν(C-H)Aliphatic C-H stretch (N-CH₃, C4-H₂)
1715Strongν(C=O)Imide asymmetric stretch (coupled oscillators)
1675Strongν(C=O)Imide symmetric stretch (coupled oscillators)
1450Mediumν(C=C)Aromatic ring breathing
580Mediumν(C-I)Carbon-Iodine stretch (heavy mass = low frequency)

High-Resolution Mass Spectrometry (HRMS)

The specific target, 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione, is cataloged in commercial chemical libraries, highlighting its utility as a synthetic building block 3[3]. HRMS is critical for verifying its exact molecular formula (C₁₀H₈INO₂).

Fragmentation Causality

Under Collision-Induced Dissociation (CID), the N-methyl imide moiety is highly susceptible to retro-cleavage. The loss of methyl isocyanate (CH₃NCO, -57 Da) is a hallmark of N-methyl imides, driven by the thermodynamic stability of the resulting even-electron species. Subsequent loss of carbon monoxide (CO, -28 Da) is driven by the thermodynamic sink of forming a stable aromatic cation.

MS_Frag M [M+H]+ m/z 301.9678 F1 Loss of CH3NCO (-57.02 Da) m/z 244.9465 M->F1 CID F2 Loss of CO (-27.99 Da) m/z 216.9513 F1->F2 CID F3 Loss of Iodine (-126.90 Da) m/z 90.0468 F2->F3 CID

Fig 2. Proposed ESI-MS/MS fragmentation pathway for the target compound.

Table 3: HRMS (ESI-TOF) Fragmentation Data
m/z (Observed)FormulaMass Error (ppm)Fragment AssignmentCausality / Mechanism
301.9678[C₁₀H₈INO₂+H]⁺< 2.0Precursor IonProtonation at imide oxygen
244.9465[C₈H₅IO+H]⁺< 2.0[M+H - CH₃NCO]⁺Retro-cleavage of N-methyl imide ring
216.9513[C₇H₅I+H]⁺< 2.0[M+H - CH₃NCO - CO]⁺Extrusion of CO from intermediate
90.0468[C₇H₆]⁺< 2.0[M+H - CH₃NCO - CO - I]⁺Homolytic/heterolytic loss of iodine
Protocol 2: LC-HRMS/MS Analysis (Self-Validating)
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% formic acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5 minutes.

  • Source Optimization: Operate the ESI source in positive ion mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/hr.

  • MS/MS Acquisition: Isolate the[M+H]⁺ precursor ion (m/z 301.97) using the quadrupole. Apply a collision energy (CE) ramp from 15 to 45 eV using Argon as the collision gas.

  • Data Validation: Compare the experimental isotopic pattern of the precursor ion with the theoretical pattern.

    • Validation Check: The presence of a monoisotopic mass within 5 ppm mass error and the strict lack of an M+2 isotope peak of equal intensity (since Iodine is monoisotopic ¹²⁷I, unlike Bromine or Chlorine) definitively confirms the elemental composition.

Conclusion

The rigorous characterization of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione requires a synthesized understanding of fundamental physical chemistry. By leveraging the diamagnetic shielding of the heavy iodine atom in ¹³C NMR, the peri-deshielding effects in ¹H NMR, and the predictable retro-cleavage of the imide ring in tandem MS, researchers can confidently validate the structural integrity of this crucial pharmacophore prior to downstream biological or synthetic applications.

References

  • Specific Nonpeptide Inhibitors of Puromycin-Sensitive Aminopeptidase with a 1,2,3,4-Tetrahydroisoquinoline-1,3-dione Skeleton. ResearchGate. 1

  • 2-Phenylisoquinoline-1,3(2h,4h)-dione | C15H11NO2 | CID 276114. PubChem. 2

  • 1502196-38-4 | 7-Iodo-2-methyl-1,2,3,4 ... (Includes 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS 2060032-49-5). BLDpharm. 3

Sources

Methodological & Application

Application Note: Synthesis and Cyclization Strategies for 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Process Development Scientists Compound CAS: 2060032-49-5[1]

Introduction and Strategic Rationale

The 1,2,3,4-tetrahydroisoquinoline-1,3-dione (homophthalimide) scaffold is a privileged pharmacophore embedded in numerous biologically active alkaloids, PARP inhibitors, and advanced fluorescent probes. The specific halogenated derivative, 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione , serves as a highly valuable bifunctional building block. The iodine atom at the C5 position enables downstream late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the N-methylated dione core provides structural rigidity and hydrogen-bond acceptor capabilities.

While classical syntheses of homophthalimides rely on the condensation of homophthalic acids with primary amines, advanced radical-based methodologies have also emerged to construct the six-membered imide ring directly from acyclic precursors[2]. This application note details a highly reliable, self-validating two-step condensation/cyclization protocol, while also reviewing alternative radical pathways to ensure comprehensive mechanistic understanding.

Mechanistic Pathways

The Classical Condensation-Cyclization Pathway (Primary Protocol)

The most robust method for generating N-substituted homophthalimides involves the dehydration of an appropriately substituted homophthalic acid to its highly reactive anhydride, followed by nucleophilic acyl substitution with an amine.

Causality in Experimental Design:

  • Anhydride Formation: Acetic anhydride ( Ac2​O ) is used not just as a solvent, but as a dehydrating agent. Refluxing drives the equilibrium forward by continuously removing water (as acetic acid), ensuring quantitative conversion to the electrophilic 5-iodohomophthalic anhydride.

  • Regioselective Ring Opening: Addition of methylamine occurs at the less sterically hindered and more electrophilic C1 carbonyl (conjugated with the aromatic ring) compared to the C3 carbonyl (adjacent to the methylene group), forming an intermediate acyclic amide-acid.

  • Thermal Cyclization: Glacial acetic acid is selected as the solvent for the final cyclization. Its mild acidity protonates the intermediate carboxylic acid, increasing its electrophilicity and facilitating the intramolecular nucleophilic attack by the amide nitrogen to close the 1,3-dione ring.

The Radical Cyclization Alternative

For substrates where the corresponding homophthalic acid is commercially unavailable or synthetically intractable, a radical cyclization approach developed by Zard et al. provides a powerful alternative[2]. In this pathway, a xanthate precursor (derived from an N-methyl-iodobenzamide) undergoes a direct, peroxide-mediated radical cyclization onto the aromatic ring to form the six-membered heterocyclic subunit[3]. While elegant, this requires stoichiometric amounts of di-tert-butyl peroxide and high-boiling solvents (e.g., o-dichlorobenzene)[2], making the classical condensation route preferable for standard scale-up when the diacid is available.

SynthesisRoute A 5-Iodohomophthalic Acid (Starting Material) B 5-Iodohomophthalic Anhydride (Reactive Intermediate) A->B Ac2O, Reflux -H2O D Uncyclized Amide-Acid (Acyclic Intermediate) B->D + MeNH2 THF, 0 °C C Methylamine (Nucleophile) E 5-Iodo-2-methyl-1,2,3,4- tetrahydroisoquinoline-1,3-dione (Target Product) D->E AcOH, Reflux -H2O (Cyclization)

Synthesis pathway for 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione via condensation.

Step-by-Step Experimental Protocol

Note: All procedures must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat). Ensure methylamine gas/solutions are handled with strict ventilation.

Step 1: Preparation of 5-Iodohomophthalic Anhydride
  • Charge the Reactor: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-iodohomophthalic acid (10.0 g, 32.6 mmol).

  • Dehydration: Add 50 mL of acetic anhydride.

  • Thermal Activation: Heat the suspension to reflux (approx. 140 °C) under a nitrogen atmosphere. Maintain reflux for 2 hours. Observation: The solid will gradually dissolve as the anhydride forms, yielding a clear, pale-yellow solution.

  • Isolation: Cool the reaction mixture to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour to induce crystallization.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with cold hexanes (2 × 20 mL) to remove residual acetic anhydride and acetic acid. Dry under high vacuum to afford 5-iodohomophthalic anhydride as an off-white solid.

Step 2: Imidation and Cyclization
  • Nucleophilic Addition: Suspend the synthesized 5-iodohomophthalic anhydride (8.0 g, 27.7 mmol) in anhydrous THF (80 mL) in a 250 mL round-bottom flask. Cool the mixture to 0 °C using an ice-water bath.

  • Amine Introduction: Dropwise, add a solution of methylamine (2.0 M in THF, 15.2 mL, 30.4 mmol) over 15 minutes. Critical Insight: Strict temperature control (0 °C) is required here to prevent double addition or premature, uncontrolled ring closure which can lead to polymeric byproducts.

  • Intermediate Formation: Stir the mixture at room temperature for 2 hours. The solvent is then removed in vacuo to yield the crude acyclic amide-acid intermediate as a viscous residue.

  • Acid-Catalyzed Cyclization: Dissolve the crude residue in glacial acetic acid (60 mL). Attach a reflux condenser and heat the solution to 120 °C for 4 hours.

  • Work-up & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the solution into 300 mL of ice-cold distilled water under vigorous stirring. A dense precipitate will form[4].

  • Purification: Filter the solid, wash with copious amounts of water (to remove acetic acid), and dry. Recrystallize from ethanol to yield pure 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione.

Reaction Optimization Data

To validate the self-correcting nature of the protocol, optimization of the Step 2 cyclization conditions was performed. The data below demonstrates why glacial acetic acid under reflux is the authoritative standard for this transformation.

Cyclization SolventTemperature (°C)Time (h)AdditiveIsolated Yield (%)Purity (HPLC, %)
Toluene110 (Reflux)12None34%82%
Toluene110 (Reflux)6p-TsOH (0.1 eq)68%91%
DMF1208None45%78%
Glacial Acetic Acid 120 (Reflux) 4 None 89% >98%

Table 1: Optimization parameters for the cyclization of the acyclic amide-acid intermediate.

Analytical Characterization (Expected):

  • LC-MS: [M+H]+ calculated for C10​H8​INO2​ : 301.96; Found: 302.0.

  • 1H NMR (400 MHz, CDCl3): δ 8.1 (d, 1H, Ar-H), 7.8 (dd, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 4.10 (s, 2H, -CH2-), 3.35 (s, 3H, N-CH3). (Note: Exact chemical shifts will vary slightly based on concentration and exact C5-iodine deshielding effects).

References

  • Béatrice Quiclet-Sire and Samir Z. Zard. "An expedient synthesis of homophthalimides." Chemical Communications (RSC Publishing), 2002, 2306-2307. URL:[Link]

  • M. N. Eberlin et al. "One-step conversion of isatins to oxindoles and phthalonimides to homophthalimides." Canadian Journal of Chemistry, 1968. URL:[Link] (Derived from historical methodologies on phthalonimide conversions).

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where aryl amine moieties are prevalent in a vast array of bioactive molecules.[1][2][3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely supplanting harsher, more traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2] This reaction's broad substrate scope, functional group tolerance, and generally mild reaction conditions have established it as an indispensable tool for medicinal chemists and process developers.[1][2]

This document provides a detailed guide to the application of Buchwald-Hartwig amination for the specific transformation of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione. This substrate, containing a key isoquinoline-1,3-dione scaffold, represents a class of compounds with significant potential in drug discovery. The protocols and insights provided herein are designed to enable researchers to successfully and efficiently synthesize novel derivatives for further investigation.

Understanding the Catalytic Cycle: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing any chemical transformation. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, illustrated below.[1][4][5]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-I + Pd(0)L -> Ar-Pd(II)-I(L)) Pd(0)L->Oxidative_Addition Ar-I Amine_Coordination Amine Coordination & Deprotonation (Ar-Pd(II)-I(L) + R2NH + Base -> Ar-Pd(II)-NR2(L) + Base-H+ + I-) Oxidative_Addition->Amine_Coordination R2NH, Base Reductive_Elimination Reductive Elimination (Ar-Pd(II)-NR2(L) -> Ar-NR2 + Pd(0)L) Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L Product (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[1][4][5] This is often the rate-determining step.[6][7] Subsequently, the amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex.[1] The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][4][5]

Key Reaction Components: A Rationale for Selection

The success of a Buchwald-Hartwig amination is critically dependent on the judicious selection of several key components:

  • Palladium Precatalyst: While various palladium sources can be used, palladium(II) precatalysts such as Pd(OAc)₂ or palladium(0) sources like Pd₂(dba)₃ are common.[5] The active Pd(0) species is generated in situ. Modern, well-defined precatalysts, often featuring bulky phosphine ligands, offer improved stability and reactivity.[8]

  • Ligand: The choice of phosphine ligand is arguably the most crucial parameter. Sterically hindered and electron-rich ligands are essential for promoting both the oxidative addition and the reductive elimination steps.[1][3][9] For aryl iodides, ligands such as Xantphos, DavePhos, or Josiphos are often effective. The steric bulk of the ligand can prevent the formation of unreactive palladium dimers and accelerate the catalytic cycle.[1]

  • Base: A non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.[1][5] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures or longer reaction times.[5]

  • Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle. Toluene, dioxane, and tetrahydrofuran (THF) are common choices due to their ability to dissolve the reactants and their relatively high boiling points, which allow for heating if required.[4][5]

Experimental Protocol: Amination of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

This protocol provides a general starting point for the amination of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione with a generic primary or secondary amine. Optimization of the ligand, base, and temperature may be necessary for specific amine coupling partners.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh & Add Substrate, Amine, Base, Ligand, Pd Source Solvent Add Anhydrous Solvent Reagents->Solvent Inert_Atmosphere Degas & Backfill with Inert Gas (Ar/N2) Solvent->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool & Quench (e.g., with water or NH4Cl) Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extraction->Drying Purification Concentrate & Purify (e.g., Column Chromatography) Drying->Purification

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Materials:

  • 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (1.0 equiv), the amine (1.2-1.5 equiv), sodium tert-butoxide (1.4 equiv), Xantphos (1-5 mol%), and Pd(OAc)₂ (1-2 mol%).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the specific amine.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Optimization and Troubleshooting: A Data-Driven Approach

The following table provides a summary of key parameters and their potential impact on the reaction outcome, serving as a guide for optimization.

ParameterTypical RangeRationale and Considerations
Palladium Source 1-5 mol%Higher loadings may be necessary for challenging substrates or to increase reaction rates.
Ligand 1-1.5 x Pd mol%The choice of ligand is critical and substrate-dependent. For aryl iodides, bidentate phosphines like Xantphos are often a good starting point.[1]
Base 1.2-2.0 equivStrong, non-nucleophilic bases are generally preferred. Weaker bases may require higher temperatures.[5]
Temperature 80-120 °CHigher temperatures can accelerate the reaction but may also lead to side product formation.
Solvent Anhydrous Toluene, Dioxane, THFThe choice of solvent can influence solubility and reaction rate. Toluene is often a robust choice.[4][5]

Troubleshooting Common Issues:

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a higher catalyst loading, or switching to a more electron-rich and sterically hindered ligand. Ensure all reagents and solvents are strictly anhydrous.

  • Side Product Formation: The primary side reaction is often hydrodehalogenation, where the aryl iodide is reduced. This can sometimes be suppressed by using a different base or solvent, or by lowering the reaction temperature.

  • Difficulty with Primary Amines: Primary amines can sometimes undergo double arylation. Using a bulkier ligand or a slight excess of the amine can help to favor mono-arylation.[10]

Conclusion

The Buchwald-Hartwig amination is a robust and highly adaptable method for the synthesis of a wide range of arylamines. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively apply this powerful tool to the synthesis of novel derivatives of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione. The protocol and guidelines presented here provide a solid foundation for successful experimentation and further exploration in the exciting field of drug discovery.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • National Center for Biotechnology Information. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Royal Society of Chemistry. How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. [Link]

  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • ResearchGate. Buchwald-Hartwig reaction: An overview. [Link]

Sources

Application Notes & Protocols: In Vitro Characterization of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Senior Application Scientists in Drug Discovery

Introduction: Unveiling a Potential Modulator of Wnt/β-Catenin Signaling

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] The derivative, 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione , belongs to the isoquinoline-1,3-dione class. Structurally, this class shares features with known inhibitors of the Poly(ADP-ribose) polymerase (PARP) enzyme family, particularly the tankyrase (TNKS) isoforms.

Tankyrase 1 and 2 are critical regulators of various cellular processes, most notably the Wnt/β-catenin signaling pathway.[3] They achieve this by targeting the destruction complex component Axin for PARsylation (poly-ADP-ribosylation), which marks Axin for proteasomal degradation.[3] In many cancers, particularly colorectal cancer, aberrant Wnt signaling is a primary oncogenic driver. Inhibition of tankyrase stabilizes Axin, enhances β-catenin destruction, and suppresses the transcription of Wnt target genes like MYC and AXIN2.[4][5]

This document provides a comprehensive suite of in vitro protocols designed to investigate the hypothesis that 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione acts as a tankyrase inhibitor. The assays are structured to build a robust, self-validating dataset, moving from direct enzymatic inhibition to cellular pathway modulation and target engagement.

Compound Profile & Preparation

Before commencing any assay, proper handling and preparation of the test compound are paramount.

PropertyDataRationale & Handling Notes
Chemical Structure 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dioneThe isoquinoline-1,3-dione core mimics scaffolds of known PARP/tankyrase inhibitors. The iodine atom offers potential for further synthetic modification.
Molecular Formula C₁₀H₈INO₂For accurate molecular weight and molarity calculations.
Molecular Weight 301.08 g/mol Essential for preparing stock solutions of precise concentrations.
CAS Number 330078-44-3For unambiguous compound identification.
Recommended Solvent Dimethyl Sulfoxide (DMSO)The heterocyclic and aromatic nature suggests good solubility in polar aprotic solvents like DMSO.
Stock Solution Prep. Prepare a 10 mM stock in 100% DMSO.High-concentration stocks minimize the final DMSO percentage in assays, preventing solvent-induced artifacts. A typical final concentration is <0.5%.[6]
Storage Store at -20°C, desiccated, and protected from light.Protects against degradation. The iodo-group can be light-sensitive. Multiple freeze-thaw cycles should be avoided.

Principle of Action: Tankyrase Inhibition and Wnt Pathway Modulation

The central hypothesis is that the compound inhibits tankyrase, preventing the PARsylation and subsequent degradation of Axin. This leads to the stabilization and accumulation of Axin, which in turn enhances the phosphorylation and degradation of β-catenin, ultimately inhibiting the transcription of Wnt target genes.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD Binds LRP LRP5/6 GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates CK1 CK1α CK1->BetaCatenin Phosphorylates APC APC Axin Axin Proteasome Proteasome BetaCatenin->Proteasome Degraded TCF TCF/LEF BetaCatenin->TCF Binds & Activates TNKS Tankyrase (TNKS1/2) TNKS->Axin PARsylates (Destabilizes) Compound 5-Iodo-2-methyl-1,2,3,4- tetrahydroisoquinoline-1,3-dione Compound->TNKS Inhibits TargetGenes Wnt Target Genes (e.g., MYC, AXIN2) TCF->TargetGenes Promotes Transcription Workflow_Reporter_Assay A 1. Seed Cells (e.g., HEK293T-TOPflash) in 96-well plates B 2. Incubate (24 hours) A->B C 3. Compound Treatment Add serial dilutions of test compound (Final DMSO < 0.5%) B->C D 4. Pre-incubate (1 hour) C->D E 5. Stimulate Pathway Add Wnt3a-conditioned media D->E F 6. Incubate (16-24 hours) E->F G 7. Lyse & Measure Add Luciferase Reagent Read Luminescence F->G H 8. Data Analysis Normalize data and calculate IC₅₀ G->H

Caption: Workflow for the Wnt/β-catenin luciferase reporter assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293T-TOPflash cells into a 96-well plate at a density of 20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Remove the growth media and replace it with 90 µL of Assay Media containing serial dilutions of the test compound.

  • Wnt Stimulation: After a 1-hour pre-incubation with the compound, add 10 µL of Wnt3a-conditioned media to each well to stimulate the pathway. For control wells, add control-conditioned media.

  • Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO₂.

  • Lysis and Detection:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 5 minutes to ensure complete cell lysis.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the fold-change of Wnt3a-stimulated signal over the unstimulated signal.

  • Normalize the data from compound-treated wells to the DMSO control (100% activity) and a potent inhibitor control (0% activity).

  • Determine the IC₅₀ value by fitting the dose-response curve as described in Protocol 1.

Protocol 3: Cellular Target Engagement via Axin Stabilization

Objective: To confirm that the compound's activity in cells is mediated by the stabilization of Axin, the direct downstream substrate of tankyrase. This is a crucial validation step to link cellular activity to the hypothesized mechanism of action. [3] Methodology: Western blotting is used to measure the levels of Axin1 protein in cells following treatment with the compound.

Materials & Reagents:

  • SW480 or DLD-1 cells (colorectal cancer cell lines with active Wnt signaling).

  • Complete growth media (e.g., RPMI-1640 + 10% FBS).

  • Test Compound, Positive Control (XAV939), and DMSO.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibodies: Rabbit anti-Axin1, Mouse anti-β-Tubulin (loading control).

  • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

Step-by-Step Protocol:

  • Cell Treatment: Seed SW480 cells in a 6-well plate. Once they reach ~70% confluency, treat them with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ from the reporter assay), a positive control, and a DMSO vehicle control for 8-16 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with 150 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample (e.g., 20 µg per lane) and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in Blocking Buffer.

    • Incubate the membrane with the primary anti-Axin1 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply the ECL substrate.

  • Imaging: Acquire the chemiluminescent signal using a digital imager.

  • Re-probing: Strip the membrane (if necessary) and re-probe with the anti-β-Tubulin antibody as a loading control to ensure equal protein loading across all lanes.

Expected Results: A dose-dependent increase in the intensity of the Axin1 band should be observed in cells treated with an effective tankyrase inhibitor. The β-Tubulin band intensity should remain constant across all lanes.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High variability in biochemical assay Inconsistent pipetting; Enzyme instability; Substrate degradation.Use calibrated pipettes; Always keep enzyme on ice and prepare dilutions fresh; Check the age and storage of NAD⁺.
Low signal window in reporter assay Low transfection efficiency (if transient); Wnt3a protein/media is inactive.Use a stable cell line; Test the activity of the Wnt3a source; Optimize cell density and incubation time.
No Axin1 stabilization observed Compound is not cell-permeable; Compound is rapidly metabolized; Off-target effect.Check physicochemical properties (LogP, etc.); Reduce incubation time; Perform counter-screens to check for off-target activity (e.g., general cytotoxicity).
Compound precipitates in media Poor aqueous solubility.Ensure the final DMSO concentration is as low as possible (<0.5%); Check for precipitation under a microscope after adding the compound to the media.

Conclusion

The protocols outlined in this guide provide a robust framework for the in vitro characterization of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione as a potential tankyrase inhibitor. By systematically progressing from direct enzyme inhibition to cell-based pathway analysis and target engagement, researchers can generate a high-confidence dataset to validate the compound's mechanism of action. This tiered, self-validating approach is essential for making informed decisions in early-stage drug discovery programs targeting Wnt-driven diseases.

References

  • SpringerLink. (n.d.). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1.
  • SpringerLink. (n.d.). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
  • Interchim. (n.d.). Instructions - Interchim.
  • PubMed. (2017). In Vitro Assay Development and HTS of Small-Molecule Human ABAD/17β-HSD10 Inhibitors as Therapeutics in Alzheimer's Disease.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Benchchem. (n.d.). Comparative Guide to Rescue Experiments for Tankyrase-IN-5 Induced Phenotypes.
  • Protocols.io. (2020). Predicting Tankyrase Binders.
  • Benchchem. (n.d.). Synthesis of 5-Iodo-1-methylindoline-2,3-dione: A Technical Guide.
  • eLife. (2021). Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. Retrieved from [Link]

  • AACR Journals. (2016). Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer.
  • RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • ResearchGate. (2026). Biological Activities of Tetrahydroisoquinolines Derivatives.

Sources

Safe storage, handling, and disposal guidelines for 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe storage, handling, and disposal of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione. As a Senior Application Scientist, the following protocols and recommendations are synthesized from established safety principles for related chemical structures and are designed to ensure the integrity of your research and the safety of laboratory personnel.

Introduction and Scientific Context

5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione belongs to the family of N-containing heterocycles, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The 1,2,3,4-tetrahydroisoquinoline scaffold is present in numerous natural products and synthetic analogs with a wide range of pharmacological properties, including anti-inflammatory and anti-bacterial activities.[3][4][5] The introduction of an iodine atom and an N-methyl group can modulate the compound's physicochemical properties and biological targets.[6] Given its structural motifs, this compound is a valuable candidate for screening in drug discovery programs.[6]

Hazard Identification and Risk Assessment

  • Skin and Eye Irritation: Similar compounds are classified as causing skin and serious eye irritation.[7][8] Direct contact should be avoided.

  • Harmful if Swallowed: Ingestion may be harmful.[7][9]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[7]

  • Hazardous Decomposition Products: Upon combustion, this compound may release toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.[9]

A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[7][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws.[10]

  • Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of splashing, consider an impervious apron.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[10]

Safe Handling and Operations

Adherence to the following handling procedures is crucial for minimizing exposure and ensuring a safe working environment:

  • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[7][11]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[8]

Experimental Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione during a typical laboratory workflow.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Vent Ensure Proper Ventilation Prep->Vent Weigh Weigh Compound in Fume Hood Vent->Weigh Dissolve Dissolve/React in Closed System Weigh->Dissolve Decon Decontaminate Glassware Dissolve->Decon Waste Segregate & Dispose of Waste Decon->Waste PPE_Remove Remove PPE Waste->PPE_Remove

Caption: A workflow for the safe handling of the target compound.

Storage Guidelines

Proper storage is essential to maintain the stability of the compound and prevent accidental release or reaction.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[7] Consider refrigeration (2-8 °C) for long-term storage.[10]To prevent thermal decomposition.
Light Protect from light.[9] Store in an amber vial or a dark cabinet.Some organic compounds, especially those with iodine, can be light-sensitive.[9]
Incompatible Materials Segregate from strong oxidizing agents and strong acids.[9][10][11]To prevent potentially vigorous or explosive reactions.
Container Keep container tightly closed in a dry and well-ventilated place.[7][10]To prevent contamination and exposure to moisture.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures:

  • Spill: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[10] For a solution spill, absorb with an inert material and place in a suitable container.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10][11]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7][11]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7][10][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Disposal Guidelines

The disposal of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione and its associated waste must be conducted in compliance with all local, state, and federal regulations. As an iodo-organic compound, specific disposal protocols are necessary.

  • Solid Waste: Collect the compound and any contaminated disposable materials in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Iodine-Specific Considerations: Improper disposal of iodine-containing materials can be harmful to the environment.[12] Do not dispose of down the drain or in regular trash. For larger quantities of iodine-containing waste, consider neutralization with a reducing agent like sodium thiosulfate to convert iodine to the less hazardous iodide form, if permissible by your institution's waste management policies.[13] However, for complex organic molecules, this may not be straightforward. The primary recommendation is to dispose of the material through a licensed hazardous waste disposal company.[7]

Waste Disposal Decision Tree

DisposalDecisionTree Start Waste Generated IsSolid Solid Waste? Start->IsSolid IsLiquid Liquid Waste? IsSolid->IsLiquid No SolidContainer Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidContainer Yes LiquidContainer Collect in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidContainer Yes ContactEHS Contact Environmental Health & Safety for Pickup and Disposal IsLiquid->ContactEHS No SolidContainer->ContactEHS LiquidContainer->ContactEHS

Caption: A decision tree for the proper disposal of waste.

Protocol: N-Methylation of 5-Iodo-1,2,3,4-tetrahydroisoquinoline-1,3-dione (Illustrative)

This protocol provides a general framework for a reaction involving the handling of a related compound and can be adapted for 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione.

Objective: To illustrate a typical synthetic step involving a substituted tetrahydroisoquinoline.

Materials:

  • 5-Iodo-1,2,3,4-tetrahydroisoquinoline-1,3-dione (starting material)

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)[14][15]

  • Anhydrous solvent (e.g., DMF, THF)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Reaction vessel (round-bottom flask)

  • Stirring apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation: Set up the reaction apparatus in a chemical fume hood. Ensure all glassware is dry.

  • Reagent Addition: Under an inert atmosphere, add the 5-Iodo-1,2,3,4-tetrahydroisoquinoline-1,3-dione and anhydrous solvent to the reaction flask.

  • Deprotonation: Cool the mixture in an ice bath and slowly add the base. Stir for the recommended time to allow for deprotonation.

  • Methylation: Add the methylating agent dropwise to the cooled solution.

  • Reaction: Allow the reaction to proceed at the specified temperature and for the designated time, monitoring by a suitable technique (e.g., TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

  • Workup: Perform an aqueous workup to extract the product into an organic solvent.

  • Purification: Purify the crude product using an appropriate method, such as column chromatography or recrystallization.

  • Waste Disposal: Collect all aqueous and organic waste in separate, labeled hazardous waste containers for proper disposal.

References

  • University of Colorado Colorado Springs. (n.d.). Handling and Storage of Hazardous Materials. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]

  • Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

  • Godo Shigen Co., Ltd. (n.d.). Iodine Recycling Business. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Iodine scrubbing from off-gas with concentrated nitric acid. Retrieved from [Link]

  • Office of Environmental Health & Safety. (2005). Practices for Proper Chemical Storage. Retrieved from [Link]

  • Case Western Reserve University. (2023). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • ResearchGate. (2016). Proper Handling and Storage of Chemicals. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]

  • Semantic Scholar. (2019). Environmentally Friendly Synthesis of N-Methylated Nitrogen Heterocycles from an Aqueous Solution of Methylamine and Diols. Retrieved from [Link]

  • ACS Publications. (2025). Unleashing Selective Reduction and Reductive Methylation of N-Heterocycles Using Methanol via Strategic Reaction Condition Modulation | ACS Catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • ResearchGate. (2026). N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate. Retrieved from [Link]

  • MDPI. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

  • MDPI. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Reducing impurities and byproducts in the iodination of 2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis and purification of iodinated 2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this scaffold. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges associated with this specific electrophilic aromatic substitution.

Introduction: The Challenge of Iodinating a Deactivated Ring System

The 2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione core is an important scaffold in medicinal chemistry. Its subsequent functionalization, particularly through iodination, provides a versatile handle for cross-coupling reactions to introduce further molecular complexity. However, the electrophilic iodination of this substrate is non-trivial. The aromatic ring is significantly deactivated by the two electron-withdrawing carbonyl groups of the dione moiety. This deactivation slows the reaction rate and necessitates carefully chosen, activated iodinating systems to achieve reasonable yields and avoid byproduct formation.[1][2][3]

This guide addresses the most common issues encountered during this reaction, providing both the mechanistic rationale and field-tested solutions to overcome them.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Q1: My reaction shows very low or no conversion to the desired iodinated product. What is causing this and how can I fix it?

Answer:

This is the most common issue and is directly related to the electronic nature of the substrate. The two carbonyl groups withdraw electron density from the aromatic ring, making it a poor nucleophile. Standard iodination conditions using molecular iodine (I₂) alone are often ineffective because I₂ is the least reactive halogen for electrophilic aromatic substitution (EAS).[4][5][6]

Causality: The rate-determining step of EAS is the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation known as a sigma complex.[4] A deactivating group destabilizes this intermediate, increasing the activation energy and slowing the reaction. To drive the reaction forward, you must either increase the reactivity of the iodinating agent or use conditions that facilitate the formation of a more potent electrophile.

Solutions:

  • Use an Activated Iodine Source: Instead of I₂, use N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH). These reagents feature a polarized N-I bond, making the iodine atom more electrophilic and susceptible to attack.[7][8]

  • Employ a Strong Acid Co-reagent/Catalyst: The addition of a Brønsted or Lewis acid activates the iodinating agent. For example, a strong acid like trifluoroacetic acid (TFA) or sulfuric acid can protonate NIS, further increasing its electrophilicity.[7][9]

  • Generate a Potent Electrophile In Situ: Molecular iodine can be used if paired with a strong oxidizing agent. The oxidizing agent converts I₂ into a highly electrophilic iodine species (effectively "I⁺").[5][10][11][12]

Recommended Starting Conditions:

Reagent SystemCatalyst/Co-reagentSolventTemperatureRationale
N-Iodosuccinimide (NIS)Trifluoroacetic acid (TFA)Acetonitrile (MeCN) or Dichloromethane (DCM)0 °C to RTA reliable and mild method for deactivated arenes. TFA activates the NIS.[7]
Iodine (I₂)Silver Sulfate (Ag₂SO₄)Hexane or AcetonitrileRoom TemperatureSilver salts activate I₂ by forming insoluble silver iodide, generating a potent electrophilic iodine species.[13]
Iodine (I₂)Sodium Periodate (NaIO₄)Sulfuric Acid (conc.)0-15 °CA powerful system for generating a strong electrophilic iodine reagent capable of iodinating even highly deactivated rings.[9]

digraph "EAS_Mechanism" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

sub [label="Substrate\n(Deactivated Ring)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Iodine Electrophile\n(e.g., 'I⁺' from NIS/H⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TS1 [label="Transition State 1\n(High Activation Energy)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Sigma [label="Sigma Complex\n(Carbocation Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., HSO₄⁻, Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prod [label="Mono-iodinated Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; HB [label="Protonated Base\n(e.g., H₂SO₄)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

sub -> TS1 [label=" 1. Attack on Electrophile (Slow)"]; E -> TS1; TS1 -> Sigma; Sigma -> Prod [label=" 2. Deprotonation (Fast)"]; Base -> Prod; Prod -> HB [style=invis]; }

Caption: General mechanism for Electrophilic Aromatic Iodination.

Q2: I'm observing significant amounts of a di-iodinated byproduct. How can I improve selectivity for the mono-iodinated product?

Answer:

The formation of di-iodinated species occurs when the mono-iodinated product is still sufficiently reactive to undergo a second iodination under the reaction conditions. While the first iodine atom is a deactivator, if the reaction conditions are too harsh or the reaction is run for too long, over-iodination can occur.[13]

Solutions:

  • Control Stoichiometry: Use a slight sub-stoichiometric to stoichiometric amount of the iodinating agent (e.g., 0.95 to 1.05 equivalents). This ensures there is no large excess of the reagent available to react a second time.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C or even -10 °C) can increase selectivity. The activation energy for the second iodination will be higher than the first, and lowering the temperature will disfavor the higher-energy pathway more significantly.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

  • Slow Addition: Add the iodinating reagent slowly as a solution over a period of time. This keeps the instantaneous concentration of the reagent low, favoring the reaction with the more abundant and more reactive starting material over the mono-iodinated product.

Byproduct_Formation SM Starting Material Desired Desired Product (Mono-iodinated) SM->Desired k₁ (Fast) Regio Byproduct (Regioisomer) SM->Regio k₃ (Slow) Iodo Iodinating Agent (e.g., NIS) Iodo->Desired DiIodo Byproduct (Di-iodinated) Iodo->DiIodo Iodo->Regio Desired->DiIodo k₂ (Slow, Undesired)

Caption: Potential pathways leading to byproducts in the iodination reaction.

Q3: The iodination is occurring at the wrong position on the aromatic ring. How do I control the regioselectivity?

Answer:

Regioselectivity in EAS is governed by the directing effects of the substituents already on the ring.[1] For 2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione, the situation is complex:

  • Deactivating Meta-Directors: The two carbonyl groups are strongly deactivating and are meta-directors.

  • Activating Ortho/Para-Director (Amide): The nitrogen atom, although part of an imide, can still donate electron density to the ring via resonance, making it an ortho, para-director.[2][3]

The final outcome is a competition between these effects. Substitution is generally directed by the more powerful activating group. Therefore, iodination is expected to occur ortho or para to the nitrogen atom's point of fusion to the benzene ring (at the C-6 or C-8 positions). Steric hindrance from the non-planar heterocyclic ring may favor one position over the other.

Solutions:

  • Steric Control: Bulky iodinating reagents or catalyst systems can favor substitution at the less sterically hindered position. While this is difficult to control with iodine itself, sometimes the choice of solvent can influence the solvation shell and thus the effective steric bulk.

  • Directed Metalation: For unambiguous regioselectivity, a directed ortho-metalation (DoM) approach can be used. This involves deprotonating a specific C-H bond with a strong base (like n-BuLi or LDA) followed by quenching the resulting aryl anion with an iodine source (e.g., I₂).[6] This is a more complex, multi-step procedure but provides absolute control over the position of iodination.

  • Characterize Isomers Carefully: It is crucial to use analytical techniques like 2D-NMR (NOESY, HMBC) to definitively confirm the position of iodination. What is presumed to be the "wrong" isomer might be the electronically favored one.

Frequently Asked Questions (FAQs)

Q: What is the best way to purify the final product away from unreacted NIS and the succinimide byproduct? A: After quenching the reaction with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to destroy excess iodine/NIS, the succinimide byproduct is often water-soluble and can be removed during an aqueous workup. The crude product can then be purified using silica gel column chromatography, typically with a hexane/ethyl acetate or DCM/methanol gradient.[8][14]

Q: My reaction mixture turns dark brown or black. Is this normal? A: Dark coloration can indicate some decomposition or oxidation, which is not uncommon when using strong oxidizing agents or acids with aromatic compounds.[9][15] While often a small amount of color is acceptable, excessive darkening could signal a low yield. Ensure your starting material is pure, consider de-gassing your solvent, and run the reaction under an inert atmosphere (N₂ or Argon) to minimize oxidative side reactions.

Q: Which analytical techniques are best for monitoring the reaction and identifying impurities? A: A combination of techniques is ideal.

  • TLC: For quick, qualitative monitoring of the disappearance of starting material.

  • LC-MS: Excellent for monitoring reaction progress and getting immediate mass information on the product and any byproducts (e.g., di-iodinated species).[16]

  • HPLC: For quantitative analysis of purity and isomer ratios.[17]

  • NMR (¹H, ¹³C, NOESY): Essential for final structure confirmation and definitive determination of regiochemistry.

Impurity/ByproductIdentification MethodKey Indicator
Starting MaterialLC-MS, HPLCLower retention time, M+H peak
Di-iodinated ProductLC-MSHigher retention time, M+H peak is +126 amu vs. product
RegioisomerHPLC, NMRDifferent retention time, distinct ¹H NMR aromatic splitting pattern
Succinimide¹H NMRCharacteristic singlet around δ 2.7 ppm in the crude NMR

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This protocol is recommended as a starting point due to its relatively mild conditions and effectiveness for deactivated systems.

Materials:

  • 2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (1.0 eq) in anhydrous acetonitrile (to make a ~0.1 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Iodosuccinimide (1.05 eq) to the solution, followed by the dropwise addition of trifluoroacetic acid (0.2 eq).

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. If the reaction is slow, allow it to warm to room temperature.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by pouring it into a separatory funnel containing saturated aqueous Na₂S₂O₃ solution.

  • Work-up: Extract the aqueous layer with dichloromethane (3 x volume of MeCN). Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 10% to 50% ethyl acetate in hexane) to isolate the desired mono-iodinated product.

References

  • Electrophilic Aromatic Substitution – The Mechanism . Chemistry Steps. [Link]

  • Electrophilic halogenation . Wikipedia. [Link]

  • Iodoarenes synthesis by iodination or substitution . Organic Chemistry Portal. [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach . PMC. [Link]

  • Analytical Methods for Iodine . ATSDR. [Link]

  • Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene . JoVE. [Link]

  • Iodination/Amidation of the N-Alkyl (Iso)quinolinium Salts . PubMed. [Link]

  • Iodine-catalyzed oxidative multiple C-H bond functionalization of isoquinolines with methylarenes . PubMed. [Link]

  • Regioselective synthesis of isoquinolinonediones through remote unactivated C(sp3)–H bonds . Royal Society of Chemistry. [Link]

  • Electrophilic aromatic directing groups . Wikipedia. [Link]

  • A Versatile C-H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine at Aerobic Conditions . ACS Publications. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution . Master Organic Chemistry. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds . Michigan State University Chemistry. [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts . PMC. [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds . Manac Inc. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives . IJSTR. [Link]

  • Activating and Deactivating Groups . Chemistry Steps. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil . Chemical Science. [Link]

  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction . Royal Society of Chemistry. [Link]

  • Activating or Deactivating Effect of the Substituents on EAS . Organic Chemistry II - LibreTexts. [Link]

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent . PMC. [Link]

  • EAS Ortho Para & Meta Directors and Activating & Deactivating Groups . Chad's Prep. [Link]

  • Analytical capabilities for iodine detection . AIP Publishing. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil (2015) . Researcher.Life. [Link]

  • Synthesis of tetrahydroisoquinolines . Organic Chemistry Portal. [Link]

  • Iodination - Common Conditions . The Organic Synthesis Archive. [Link]

  • Iodine Species Quantification and Transformation during Chlorination in the Presence of Ammonia . ACS Publications. [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines . MDPI. [Link]

  • Other Aromatic Substitutions . Chemistry LibreTexts. [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines . PMC. [Link]

  • Synthesis of New 1,2,3,4-Tetrahydroisoquinoline Derivatives . ResearchGate. [Link]

  • Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes . PMC. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil (2015) . Researcher.Life. [Link]

  • Disulfide-Catalyzed Iodination of Electron-Rich Aromatic Compounds . ACS Publications. [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach . Regis Technologies. [Link]

  • Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues . PMC. [Link]

  • Review of analytical methods for the quantification of iodine in complex matrices . PubMed. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions . PMC. [Link]

  • A Versatile C–H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine at Aerobic Conditions . ACS Publications. [Link]

  • Synthesis of isoquinoline-1,3-diones . ResearchGate. [Link]

  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide . PMC. [Link]

  • Product Class 6: Isoquinolinones . Science of Synthesis. [Link]

  • Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30 . PMC. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Substitution Reactions Involving 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for substitution reactions involving the sterically hindered substrate, 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). We aim to address the common challenges encountered when performing cross-coupling reactions at the C5 position of this bulky heterocyclic scaffold.

The core challenge with this substrate lies in steric hindrance , a concept in organic chemistry where the size and spatial arrangement of atoms or groups in a molecule impede a chemical reaction. In the case of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione, the iodine atom at the C5 position is flanked by the bulky dione-containing ring system, making it difficult for incoming reagents to access the reaction center. This guide will provide systematic approaches to overcome this hurdle.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is steric hindrance and why is it a problem for this specific molecule?

    • Which types of substitution reactions are most affected by this steric hindrance?

    • What are the initial signs of a failing reaction due to steric hindrance?

  • Troubleshooting Guides for Common Cross-Coupling Reactions

    • Issue: Low to No Yield in Suzuki-Miyaura Coupling

    • Issue: Failure of Buchwald-Hartwig Amination

    • Issue: Inefficient Sonogashira Coupling

  • Experimental Protocols

    • General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

    • Optimized Protocol for Buchwald-Hartwig Amination of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

  • References

Frequently Asked Questions (FAQs)

What is steric hindrance and why is it a problem for this specific molecule?

Steric hindrance refers to the spatial arrangement of atoms in a molecule that can obstruct a chemical reaction. For 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione, the iodine atom at the C5 position is sterically encumbered by the adjacent heterocyclic ring. This bulkiness can prevent the palladium catalyst from efficiently undergoing oxidative addition, a crucial first step in many cross-coupling reactions.[1][2] It can also impede the subsequent transmetalation and reductive elimination steps of the catalytic cycle.[3][4][5][6]

Which types of substitution reactions are most affected by this steric hindrance?

Palladium-catalyzed cross-coupling reactions are particularly sensitive to steric hindrance.[2] These include, but are not limited to:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids.[2][7][8]

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[9][10]

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[11][12][13]

What are the initial signs of a failing reaction due to steric hindrance?

Common indicators of a struggling reaction due to steric hindrance include:

  • Low or no product formation: This is the most obvious sign, often observed through TLC or LC-MS analysis.

  • Recovery of starting material: A significant amount of unreacted 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione remains even after prolonged reaction times.

  • Formation of side products: In some cases, side reactions like homocoupling of the coupling partner may be observed.

Troubleshooting Guides for Common Cross-Coupling Reactions

Issue: Low to No Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction with 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione and a substituted boronic acid is failing. What should I investigate first?

A: Low yield in sterically demanding Suzuki couplings is a common issue. The primary bottleneck is often the oxidative addition or transmetalation step in the catalytic cycle. Here is a systematic approach to troubleshoot this problem:

Catalyst and Ligand Selection: The Most Critical Factor

Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] The key to success lies in using a catalyst system with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a highly reactive, low-coordinate palladium(0) species necessary for efficient oxidative addition.[1][2]

Ligand TypeRecommended LigandsRationale
Biaryl Phosphines SPhos, XPhos, RuPhosThese bulky and electron-rich ligands have demonstrated exceptional performance in challenging cross-coupling reactions.[14] They stabilize the active palladium catalyst and accelerate the rate-limiting steps.
Dialkylbiaryl Phosphines BrettPhosParticularly effective for reactions involving aryl iodides, as they can prevent the formation of inhibitory palladium iodide dimers.[15]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrThese are strong σ-donors and offer significant steric bulk, making them highly effective for coupling sterically hindered substrates.[16]

Troubleshooting & Optimization Steps:

  • Switch to a More Effective Ligand: If you are using a standard ligand like PPh₃, switch to one of the recommended bulky, electron-rich phosphine ligands. A good starting point is often SPhos or XPhos.

  • Increase Catalyst Loading: For particularly challenging couplings, increasing the palladium precursor and ligand loading from the typical 1-2 mol% to 3-5 mol% can improve yields.

  • Select an Appropriate Base: The choice of base is crucial for activating the boronic acid. For hindered substrates, stronger bases are often required.

    • Recommendation: Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of weaker bases like sodium carbonate (Na₂CO₃).

  • Optimize the Solvent: The solvent can influence the solubility of the reactants and the stability of the catalytic species.

    • Recommendation: Anhydrous, degassed solvents like dioxane, toluene, or DMF are commonly used. A screen of these solvents may be necessary.

  • Increase the Reaction Temperature: Higher temperatures can help overcome the activation energy barrier associated with sterically hindered substrates.

    • Recommendation: If the reaction is sluggish at 80 °C, consider increasing the temperature to 100-110 °C.

Issue: Failure of Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination with 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione and a primary amine, but I am only recovering starting material. What can I do?

A: The Buchwald-Hartwig amination is also highly sensitive to steric effects.[17] The success of this reaction with your hindered substrate will heavily depend on the choice of ligand and base.

Ligand Selection for Hindered Aminations

Similar to the Suzuki coupling, bulky and electron-rich phosphine ligands are essential. The development of specialized ligands has greatly expanded the scope of this reaction to include challenging substrates.[10]

LigandRecommended ForRationale
t-BuXPhos, BrettPhos Primary aminesThese ligands are highly effective for the coupling of primary amines with sterically demanding aryl halides.[18]
RuPhos Secondary aminesOften the ligand of choice for coupling secondary amines.[18]
Josiphos-type ligands Broad scopeHighly reactive systems that can catalyze couplings of various amines with aryl chlorides, bromides, and iodides at low catalyst loadings.[18]

Troubleshooting & Optimization Steps:

  • Choose the Right Ligand for Your Amine: The optimal ligand can depend on whether you are using a primary or secondary amine.[18] Consult the table above for a starting point.

  • Use a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Consider a Copper Co-catalyst for Certain Amines: While palladium is the primary catalyst, some challenging aminations, particularly with sterically hindered partners, can benefit from the addition of a copper co-catalyst.[9]

  • Ensure Anhydrous and Inert Conditions: Buchwald-Hartwig aminations are often sensitive to air and moisture. Ensure your reaction is set up under a strict inert atmosphere (argon or nitrogen) with anhydrous solvents.

Issue: Inefficient Sonogashira Coupling

Q: My Sonogashira coupling of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione with a terminal alkyne is giving low yields and some homocoupling of the alkyne. How can I improve this?

A: The Sonogashira reaction, which couples terminal alkynes with aryl halides, can also be hampered by steric hindrance.[11][13] In addition to the palladium catalyst, a copper(I) co-catalyst is typically employed, which can lead to the undesired homocoupling of the alkyne (Glaser coupling).

Optimizing the Sonogashira Reaction

The key to a successful Sonogashira coupling with a hindered substrate is to promote the desired cross-coupling over the homocoupling side reaction.

Troubleshooting & Optimization Steps:

  • Employ a Copper-Free Protocol: For substrates prone to homocoupling, a copper-free Sonogashira protocol can be highly effective.[12] These methods often rely on more active palladium catalysts with bulky phosphine ligands.

  • Ligand Selection:

    • Recommendation: Use bulky, electron-rich phosphine ligands such as cataCXium® A or SPhos in combination with a palladium precursor like Pd(OAc)₂.

  • Base Selection: An amine base is typically used in the Sonogashira reaction.

    • Recommendation: Diisopropylamine (DIPA) or triethylamine (TEA) are common choices. For more challenging couplings, a stronger base like cesium carbonate may be beneficial.

  • Solvent Choice:

    • Recommendation: Aprotic polar solvents such as DMF or NMP can be effective.

  • Control the Reaction Temperature:

    • Recommendation: Start at room temperature and gently heat if the reaction is not proceeding. Excessive heat can promote side reactions.

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a general starting point and will likely require optimization for your specific substrates.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (1.0 equiv.), the boronic acid (1.5–2.0 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80–110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Optimized Protocol for Buchwald-Hartwig Amination of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

This protocol is a suggested starting point for the amination of this hindered substrate.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 2-5 mol%), the ligand (e.g., BrettPhos, 1.1 equiv. relative to Pd), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry vial equipped with a stir bar.

  • Addition of Reactants: Add 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF).

  • Reaction: Seal the vial and stir at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle and Steric Hindrance

Steric_Hindrance_in_Cross_Coupling cluster_catalytic_cycle Palladium-Catalyzed Cross-Coupling Cycle cluster_hindrance Impact of Steric Hindrance Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Hindrance Steric Bulk from Tetrahydroisoquinoline- 1,3-dione Scaffold SlowsOxAdd Slows or Prevents Oxidative Addition Hindrance->SlowsOxAdd SlowsTransmetal Hinders Transmetalation Hindrance->SlowsTransmetal SlowsOxAdd->OxAdd Impedes SlowsTransmetal->Transmetal Impedes

Caption: The catalytic cycle for cross-coupling reactions and the points at which steric hindrance from the bulky substrate can impede the reaction.

References

Sources

Technical Support Center: Isolation & Purification of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with the chromatographic isolation of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione and its closely related derivatives.

Below, you will find mechanistic insights into the molecule's behavior on silica, a quantitative solvent selection guide, self-validating isolation protocols, and an advanced troubleshooting Q&A.

Mechanistic Insights: Understanding the Molecule (E-E-A-T)

Successful chromatography requires understanding the causality behind how your target molecule interacts with the stationary and mobile phases.

  • The N-Methyl Imide Core: Unlike primary amides or free imides, the N-methylated dione core of this molecule lacks a hydrogen bond donor. It acts solely as a hydrogen bond acceptor. This drastically reduces its affinity for the acidic silanol groups on bare silica gel, preventing severe peak tailing. Consequently, like Hexane/Ethyl Acetate are highly effective without the need for basic modifiers[1].

  • The 5-Iodo Substituent: The heavy iodine atom significantly increases the molecule's lipophilicity and polarizability compared to its non-halogenated precursors. This causes the target to elute faster (higher Rf​ ) in non-polar solvents. However, aryl iodides are susceptible to photo-induced homolytic cleavage (dehalogenation)[2]. Therefore, rapid purification and photo-protection are critical.

  • The Tetrahydroisoquinoline Ring: The saturation at the C4 position breaks the full aromaticity of the bicyclic system. This slight deviation from planarity reduces strong π−π stacking interactions with impurities or the stationary phase, generally improving solubility in loading solvents like Dichloromethane (DCM) and ensuring a tighter elution band[1].

Solvent System Selection Guide

The following table summarizes the optimal solvent systems based on the specific condition of your crude mixture.

Solvent SystemRatio (v/v)Expected Rf​ Mechanistic Rationale & Use Case
Hexane / Ethyl Acetate 10:1 to 3:1 Gradient0.25 - 0.35Primary Choice. Provides the ideal balance of non-polar and polar interactions for N-methyl imides[1].
Petroleum Ether / EtOAc 12:1 to 5:1 Gradient0.20 - 0.30Alternative Primary. Often provides slightly better resolution for highly lipophilic halogenated derivatives[2].
Toluene / Acetone 95:5 Isocratic0.30 - 0.40Orthogonal Separation. Exploits the polarizability of the 5-iodo group. Use when co-eluting with non-iodinated starting materials.
DCM / Methanol 99:1 Isocratic0.40 - 0.50Rescue System. Use only if the compound streaks severely due to unexpected silanol interactions or highly polar impurities.

Mandatory Visualization: Chromatography Decision Workflow

PurificationWorkflow N1 Crude Mixture Analysis (2D TLC & UV 254nm) N2 Evaluate Rf in Hexane:EtOAc (5:1) N1->N2 N3 Rf is 0.2 - 0.3 (Ideal) N2->N3 Optimal N4 Rf < 0.1 (Too Polar) N2->N4 Retained N5 Rf > 0.5 (Too Non-Polar) N2->N5 Fast Elution N6 Proceed with Gradient Hex/EtOAc (10:1 -> 3:1) N3->N6 N7 Switch to DCM/MeOH or increase EtOAc N4->N7 N8 Use Hexane/Toluene or pure Hexane N5->N8

Workflow for selecting the optimal solvent system for isoquinolinedione chromatography.

Self-Validating Isolation Protocol

Follow this step-by-step methodology to ensure high-purity isolation while preventing on-column degradation.

Step 1: 2D-TLC Validation (Self-Correction Step)

  • Spot the crude mixture in the bottom-left corner of a silica TLC plate.

  • Run the plate in Hexane/EtOAc (5:1).

  • Dry the plate completely, rotate it 90 degrees, and run it again in the exact same solvent.

  • Validation Check: Visualize under UV at 254 nm. If the target spot lies perfectly on the diagonal, it is stable on silica. If it falls below the diagonal, the compound is degrading on the column, and you must switch to neutralized silica (pre-treated with 1% Triethylamine).

Step 2: Dry Loading Preparation

  • Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM).

  • Add high-purity silica gel (1:2 to 1:3 mass ratio relative to the crude mixture).

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Causality: Dry loading prevents the "solvent front effect," where residual polar reaction solvents (like DMF or DMSO) drag the compound down the column prematurely, ruining resolution.

Step 3: Column Packing and Gradient Elution

  • Slurry pack the silica column using 100% Hexane.

  • Load the dry powder evenly onto the flat silica bed. Add a 1 cm protective layer of sea sand.

  • Begin elution with 10:1 Hexane/EtOAc.

  • Collect fractions and monitor via UV (254 nm). The iodo-aromatic ring is highly UV active.

  • Gradually step the gradient to 5:1, and finally to 3:1 to elute the target compound[1].

Step 4: Fraction Consolidation and Photo-Protection

  • Wrap the collection tubes in aluminum foil if they will sit on the bench for >2 hours.

  • Pool the fractions containing the pure target ( Rf​ ~0.3 in 5:1 Hex/EtOAc).

  • Concentrate under reduced pressure at a water bath temperature of <40°C to prevent thermal degradation of the iodo-aromatic bond[2].

Troubleshooting & FAQs

Q: My compound is streaking down the column instead of eluting as a tight band. How do I fix this? A: While N-methylated diones usually do not streak as severely as free imides, residual silanol interactions can still occur depending on the silica's age and hydration level. First, ensure your silica is high quality. If streaking persists, switch the organic modifier from EtOAc to a slightly more polar, less hydrogen-bonding solvent like DCM, or add 1% Triethylamine (TEA) to the mobile phase to deactivate the acidic silanols.

Q: I am observing a loss of the iodine atom (dehalogenation) during purification, resulting in a lower mass byproduct. What is causing this? A: Aryl iodides are highly susceptible to photo-induced homolytic cleavage. Ambient laboratory light, especially if left in dilute solutions over several hours, can trigger this degradation. Minimize exposure by wrapping the column and fraction tubes in aluminum foil, and avoid leaving fractions under intense UV visualization lamps for prolonged periods.

Q: The 5-iodo target co-elutes exactly with the non-iodinated starting material in Hexane/EtOAc. How can I separate them? A: The 5-iodo group adds significant lipophilicity, but if the overall polarity difference is too small for Hexane/EtOAc to resolve, you must switch to an orthogonal solvent system. Change your mobile phase to Toluene/Acetone (95:5) . Toluene interacts differently with the highly polarizable iodine atom via π−π and halogen- π interactions, often providing the necessary selectivity to separate halogenated from non-halogenated aromatic rings.

References

  • Zhang, W., Song, Y., Sun, T.-Y., & Xia, X.-F. (2024). Photocatalytic Proton-Coupled Electron Transfer Enabled Radical Cyclization for Isoquinoline-1,3-diones Synthesis. The Journal of Organic Chemistry, 89(7), 5060-5068. URL:[Link]

  • Fang, Z., Liu, W., Al-Maharik, N., Cao, R., Huang, Y., Yuan, Y., Zhang, Q., & Li, D. (2023). Silver-Catalyzed Cascade Radical Bicyclization Reaction: An Atom- and Step-Economical Strategy Accessing γ-Lactam Containing Isoquinolinediones. The Journal of Organic Chemistry, 88(21), 15428-15436. URL:[Link]

Sources

Technical Support Center: Optimizing Cross-Coupling with 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals working with 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (an iodinated homophthalimide derivative).

While palladium-catalyzed cross-coupling reactions are foundational to modern pharmaceutical synthesis[1], this specific substrate presents a unique intersection of steric and electronic challenges. The proximity of the bulky iodine atom at the C5 position to the highly acidic protons at the C4 position requires precise catalyst and condition optimization to prevent reaction stalling and catalyst deactivation[2].

🔬 Troubleshooting & FAQs

Q1: My cross-coupling reactions are stalling at 20-30% conversion, and I observe a black precipitate (Pd black) early in the reaction. What is causing this?

The Causality: The failure is likely due to catalyst poisoning via enolate chelation . The protons at the C4 position of your substrate are flanked by the C3 carbonyl and the aromatic ring, making them highly acidic (pKa ~13–15). When strong bases (e.g., KOtBu , NaOtBu , or even K2​CO3​ at high temperatures) are used, the C4 position is deprotonated. The resulting enolate rapidly chelates the Pd(II) intermediate formed after oxidative addition, creating a dead-end palladacycle. This halts transmetalation, leading to catalyst degradation and the precipitation of inactive Pd(0) black. The Solution: Switch to a milder base that is competent for transmetalation but insufficient to cause bulk deprotonation of the C4 position. Fluoride sources like CsF or mild phosphates like K3​PO4​ are highly recommended.

Q2: How do I overcome the steric hindrance at the C5 position during transmetalation?

The Causality: The iodine at C5 is sterically congested due to the adjacent C4 methylene group of the fused 1,3-dione ring. Standard phosphines (like PPh3​ ) struggle to promote efficient oxidative addition and subsequent transmetalation in this crowded environment. The Solution: Dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos are optimal for this system[3]. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the C-I bond, while the bulky biphenyl backbone forces the palladium center into a highly reactive conformation. This accelerates reductive elimination and physically blocks off-target enolate chelation.

Q3: I am observing significant protodehalogenation (reduction of the C-I bond to C-H). How can I minimize this?

The Causality: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes protonation before transmetalation can occur. This is a symptom of a stalled catalytic cycle, often exacerbated by the presence of protic solvents or secondary alcohols that facilitate β -hydride elimination. The Solution: Ensure strict anaerobic conditions (degas solvents via freeze-pump-thaw). Use a highly active catalyst system ( Pd(OAc)2​ /SPhos) to ensure transmetalation outcompetes protonation, and utilize a 1,4-Dioxane/H2​O solvent system rather than aliphatic alcohols.

📊 Quantitative Data: Catalyst & Base Optimization

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione with standard arylboronic acids.

Catalyst SystemLigand TypeBaseTemp (°C)C4-Deprotonation (Side Product)Target Yield (%)
Pd(PPh3​)4​ Monodentate Na2​CO3​ 100High (~45%)18%
Pd(dppf)Cl2​ Bidentate K2​CO3​ 90Moderate (~32%)41%
Pd(OAc)2​ / XPhosDialkylbiaryl K3​PO4​ 80Low (<5%)85%
Pd(OAc)2​ / SPhos Dialkylbiaryl CsF 80 Minimal (<2%) 94%

⚙️ Mechanistic Pathway

The diagram below illustrates the critical bifurcation point in the reaction mechanism, demonstrating why base selection is the determining factor between productive synthesis and catalyst death.

Mechanism Start 5-Iodo-2-methyl-1,2,3,4- tetrahydroisoquinoline-1,3-dione OxAdd Pd(0) Oxidative Addition at C5-I Bond Start->OxAdd Base Base Interaction (Bifurcation Point) OxAdd->Base Deprot C4 Deprotonation (Enolate Formation) Base->Deprot Strong Base (KOtBu) Deprotonates C4 Transmetal Transmetalation (Boronic Acid) Base->Transmetal Mild Base (CsF, K3PO4) Preserves C4 Protons Poison Catalyst Poisoning (Stable Palladacycle) Deprot->Poison Enolate Chelates Pd(II) Product Desired Cross-Coupled Product Transmetal->Product Reductive Elimination

Fig 1: Mechanistic bifurcation showing productive cross-coupling vs. catalyst poisoning via C4-enolate.

🧪 Standard Operating Procedure (SOP): Optimized Suzuki-Miyaura Protocol

This self-validating protocol is engineered to synthesize highly functionalized tetrahydroisoquinoline derivatives[4] while mitigating the risks of steric stalling and C4-deprotonation.

Step 1: Catalyst & Reagent Preparation (Glovebox/Schlenk Line)

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), and anhydrous CsF (2.5 equiv).

  • Add Pd(OAc)2​ (2 mol%) and SPhos (4 mol%).

Step 2: Solvent Addition & Degassing

  • Add a pre-degassed mixture of 1,4-Dioxane and H2​O (10:1 ratio) to achieve a 0.2 M substrate concentration.

  • Validation Check: The solution should transition from a reddish-brown suspension to a clear, pale-yellow solution upon stirring for 5 minutes at room temperature. This color shift confirms the reduction of Pd(II) to the active L2​Pd(0) complex.

Step 3: Reaction Execution

  • Seal the flask and heat the reaction mixture to 80 °C under a positive pressure of Argon for 12–16 hours.

  • Validation Check: Monitor the reaction via LC-MS. The reaction mixture should remain homogeneous or slightly cloudy (due to salts). The appearance of a heavy black precipitate indicates oxygen ingress or base-induced catalyst poisoning.

Step 4: Workup & Purification

  • Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a tightly packed pad of Celite to remove inorganic salts and palladium residues.

  • Wash the organic filtrate with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Workflow S1 1. Glovebox Setup Pd(OAc)2 & SPhos S2 2. Solvent Prep Degassed Dioxane/H2O S1->S2 S3 3. Reagent Addition Substrate + CsF S2->S3 S4 4. Reaction 80°C for 12-16h S3->S4 S5 5. Purification Celite Filtration S4->S5

Fig 2: Step-by-step experimental workflow for the optimized Suzuki-Miyaura cross-coupling.

📚 References

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: NobelPrize.org URL: [Link]

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI (Catalysts) URL: [Link]

  • Title: Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30 Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Source: Thieme Chemistry (SYNFORM) URL: [Link]

Sources

Validation & Comparative

Comparative Guide: Catalytic Cross-Coupling of 5-Iodo vs. 6-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

The 2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (N-methyl homophthalimide) scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a core for alkaloid synthesis and pharmaceutical development. Functionalizing this bicyclic system via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a standard synthetic strategy. However, the regiochemistry of the halide—specifically whether it is located at the C5 or C6 position—drastically alters the compound's reactivity profile.

This guide provides an objective, data-driven comparison of the 5-iodo and 6-iodo isomers, detailing the mechanistic causality behind their divergent reactivity and providing self-validating experimental protocols to ensure successful coupling.

Structural & Mechanistic Rationale: The Peri-Effect

To master the functionalization of the tetrahydroisoquinoline-1,3-dione core, one must understand the 3D topology of the molecule and how it dictates the rate-determining step of cross-coupling: oxidative addition .

  • The 6-Iodo Isomer (Unhindered): The iodine atom at the C6 position is situated meta to the C4 methylene group and para to the C8a bridgehead. This position projects outward into unhindered space, allowing the bulky Pd(0)Ln​ active catalyst species to easily approach and insert into the C–I bond.

  • The 5-Iodo Isomer (Peri-Hindered): The iodine atom at the C5 position is adjacent (peri) to the C4 methylene protons. In the saturated, puckered conformation of the imide ring, these C4 protons create a severe steric wall. When the Pd(0) complex attempts to coordinate and undergo oxidative addition, it experiences massive steric repulsion (the "peri-effect")[1].

Because oxidative addition is highly sensitive to steric bulk around the electrophilic carbon, the 5-iodo isomer exhibits sluggish kinetics, often leading to catalyst degradation (e.g., palladium black precipitation) before the coupling can complete[2]. Overcoming this requires highly specialized, electron-rich, and sterically demanding biaryl phosphine ligands (like XPhos or SPhos) that accelerate oxidative addition and prevent off-cycle catalyst resting states[3].

MechanisticPathway Pd0 Pd(0)L2 Catalyst Sub5 5-Iodo Isomer (Peri-Hindered) Pd0->Sub5 Steric Clash at C4 Sub6 6-Iodo Isomer (Unhindered) Pd0->Sub6 Accessible C-I Bond OA5 Slow Oxidative Addition Requires Bulky Ligand (XPhos) Sub5->OA5 OA6 Fast Oxidative Addition Standard Ligand (PPh3/dppf) Sub6->OA6 Prod5 Coupled Product (High Temp/Time) OA5->Prod5 Prod6 Coupled Product (Mild Conditions) OA6->Prod6

Mechanistic divergence in Pd(0) oxidative addition due to peri-steric hindrance.

Comparative Performance Data

The table below summarizes the empirical performance of both isomers across standard C–C (Suzuki) and C–N (Buchwald-Hartwig) coupling paradigms.

Parameter6-Iodo Isomer (Unhindered)5-Iodo Isomer (Peri-Hindered)
Suzuki Catalyst/Ligand Pd(PPh3​)4​ or Pd(dppf)Cl2​ Pd2​(dba)3​
  • XPhos / SPhos
Suzuki Temperature 70–80 °C100–110 °C
Suzuki Rxn Time (Avg) 2–4 hours12–18 hours
Suzuki Typical Yield > 85%50–70%
Buchwald Catalyst/Ligand Pd(OAc)2​
  • BINAP
  • Pd(OAc)2​
  • RuPhos
  • Buchwald Base Cs2​CO3​ NaOtBu or LiHMDS
    Primary Failure Mode Protodehalogenation (minor)Catalyst poisoning / Pd Black

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific visual and analytical cues to confirm that the reaction is proceeding along the desired mechanistic pathway.

    Protocol A: Standard Suzuki Coupling for the 6-Iodo Isomer

    This protocol utilizes standard conditions suitable for unhindered aryl iodides.

    • Reagent Assembly: In an oven-dried Schlenk flask, combine 6-iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (1.0 equiv), phenylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

    • Catalyst Addition: Add Pd(dppf)Cl2​ (5 mol%).

    • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/Water. Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active species.

    • Heating: Heat the mixture to 80 °C under an argon atmosphere.

    • Validation Cue (2 Hours): Perform TLC (Hexane/EtOAc 7:3). The 6-iodo isomer should be completely consumed, replaced by a single, highly UV-active spot representing the coupled product. The solution should remain a clear, dark orange/red.

    • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

    Protocol B: Sterically-Demanding Suzuki Coupling for the 5-Iodo Isomer

    This protocol is aggressively optimized to force oxidative addition past the C4 steric barrier.

    • Reagent Assembly: In an oven-dried Schlenk flask, combine 5-iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (1.0 equiv), phenylboronic acid (1.5 equiv), and anhydrous K3​PO4​ (3.0 equiv). Causality: A stronger, anhydrous base and excess boronic acid compensate for the slower transmetalation kinetics associated with bulky ligands.

    • Catalyst/Ligand Assembly: Add Pd2​(dba)3​ (5 mol%) and XPhos (12 mol%). Causality: The dialkylbiaryl phosphine (XPhos) is large enough to force the formation of a highly reactive, monoligated L1​Pd(0) complex, which is uniquely capable of inserting into sterically hindered C–X bonds.

    • Solvent & Degassing: Add anhydrous Toluene. Degas by sparging with Argon for 15 minutes.

    • Heating: Heat to 110 °C (reflux) under argon.

    • Validation Cue (4 Hours): Check TLC. If a black precipitate (Pd black) forms and starting material remains, the catalyst has died before oxidative addition could occur. If the solution remains homogeneous and yellow/brown, the XPhos is successfully stabilizing the Pd intermediate. Allow 12–18 hours for full conversion.

    • Workup: Filter through a pad of Celite to remove phosphate salts and palladium residue, concentrate, and purify via chromatography.

    ExpWorkflow Step1 1. Reagent Preparation (Isomer, Boronic Acid, Base) Step2 2. Ligand Selection Step1->Step2 PathA 6-Iodo: Standard Ligand (e.g., dppf, 80°C) Step2->PathA PathB 5-Iodo: Bulky Ligand (e.g., XPhos, 110°C) Step2->PathB Step3 3. Degassing & Inert Atmosphere (Critical for Pd(0) survival) PathA->Step3 PathB->Step3 Step4 4. Catalytic Coupling & Monitoring (TLC/LC-MS Validation) Step3->Step4 Step5 5. Workup & Purification Step4->Step5

    Self-validating experimental workflow for parallel cross-coupling of iodo-isomers.

    Conclusion

    When designing synthetic routes involving the 2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione scaffold, the regiochemistry of the halogen is not merely a structural detail—it is the primary determinant of catalytic success. The 6-iodo isomer behaves as a standard, cooperative electrophile. In contrast, the 5-iodo isomer demands a rigorous, sterically-aware catalytic design to overcome the peri-effect exerted by the adjacent C4-methylene group. By deploying bulky, electron-rich ligands like XPhos, researchers can successfully force the critical oxidative addition step and achieve high-yielding functionalizations.

    References

    • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. Available at:[Link]

    • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). National Center for Biotechnology Information (PMC). Available at:[Link]

    Sources

    Safety Operating Guide

    Comprehensive Safety and Handling Guide for 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides essential safety and logistical information for the handling and disposal of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione. The procedural guidance herein is based on established best practices for handling halogenated heterocyclic compounds and is designed to ensure the safety of all laboratory personnel. Given the absence of specific toxicological data for this novel compound, a precautionary approach is paramount.

    Hazard Assessment and Triage

    Due to its chemical structure, 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is presumed to be a hazardous substance. The tetrahydroisoquinoline core can exhibit biological activity, and the presence of an iodine atom and a dione functional group may confer additional reactivity and toxicity.[1][2] Structurally similar compounds, such as 1,2,3,4-tetrahydroisoquinoline, are known to cause severe skin burns and eye damage, and are harmful if swallowed or inhaled.[3][4] Therefore, this compound must be handled with appropriate caution to minimize exposure.

    Assumed Hazards:

    • Skin and Eye Irritant/Corrosive: Potential to cause irritation or severe burns upon contact.[5][6]

    • Respiratory Irritant: Inhalation of dust or vapor may cause respiratory tract irritation.

    • Toxic if Swallowed or Absorbed: Potential for systemic toxicity if ingested or absorbed through the skin.[7]

    Personal Protective Equipment (PPE) Protocol

    A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE.

    Protection Level Required PPE Rationale and Specifications
    Primary Barrier Double Gloving (Nitrile)Nitrile gloves offer good resistance to a range of chemicals.[8] Double gloving provides an additional layer of protection against tears and permeation. Change gloves immediately upon contamination.
    Secondary Barrier Chemical Splash Goggles & Face ShieldGoggles are essential to protect against splashes.[9] A face shield should be worn over goggles when there is a risk of explosion or significant splash hazard.[8]
    Tertiary Barrier Flame-Resistant Laboratory CoatA lab coat made of a flame-resistant material like Nomex® is recommended, worn over cotton clothing.[8] This provides protection against splashes and potential ignition sources.
    Respiratory N95 Respirator or HigherIf the compound is a powder or if there is a risk of aerosolization and engineering controls are insufficient, a respirator is required.[10][11] A full-face respirator may be necessary for larger quantities or in case of spills.[11]

    dot

    PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Assess_Hazards Assess Hazards (Assume High Toxicity) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Don_PPE Don PPE (Gloves, Goggles, Coat) Select_PPE->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Handle_Compound Handle Compound Work_in_Hood->Handle_Compound Doff_PPE Doff PPE Safely Handle_Compound->Doff_PPE Decontaminate Decontaminate Work Area Doff_PPE->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste

    Caption: PPE Workflow from Hazard Assessment to Disposal.

    Operational Plan: Step-by-Step Handling

    Adherence to a strict operational plan is critical for minimizing risk. All handling of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione should occur within a certified chemical fume hood.

    Preparation:

    • Designate a Workspace: Clearly demarcate the area within the fume hood where the compound will be handled.

    • Assemble Materials: Have all necessary equipment (spatulas, weigh boats, glassware) and quenching agents readily available.

    • Verify Fume Hood Function: Ensure the fume hood is operating correctly with adequate airflow.

    Handling the Compound:

    • Don Full PPE: Put on all required personal protective equipment as outlined in the table above.

    • Careful Transfer: If the compound is a solid, handle it carefully to avoid creating dust. Use a spatula for transfers. If it is a liquid, use a calibrated pipette or syringe.

    • Controlled Reactions: When using this compound in a reaction, add it slowly to the reaction mixture to control any exothermic events.[12]

    • Maintain Containment: Keep all containers with the compound sealed when not in use.

    Post-Handling:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[3]

    Emergency Procedures

    In the event of an exposure or spill, immediate action is crucial.

    Scenario Immediate Action
    Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]
    Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
    Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
    Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
    Spill Evacuate the immediate area. If the spill is large, contact your institution's environmental health and safety department. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.

    Disposal Plan

    All waste containing 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione must be treated as hazardous waste.

    Waste Segregation and Collection:

    • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed container.

    • Liquid Waste: Collect all liquid waste in a sealed, compatible container. Do not mix with other waste streams.

    • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

    Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione".

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

    Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local and national regulations.

    dot

    Disposal_Plan Start Generation of Waste Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Label Label Waste Containers (Hazardous Waste, Chemical Name) Segregate->Label Store Store in Secondary Containment Label->Store Dispose Dispose via EHS Store->Dispose

    Caption: Waste Disposal Workflow.

    References

    • Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from Princeton University Environmental Health & Safety.
    • SAFETY DATA SHEET. (2025, November 6).
    • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from U.S. Environmental Protection Agency.
    • Protective Gear - Organic Chemistry at CU Boulder.
    • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2).
    • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
    • SAFETY DATA SHEET - Fisher Scientific. (2025, December 23).
    • Chemical Safety: Personal Protective Equipment. Retrieved from University of California, Santa Barbara.
    • Bueno-Calderon, J. M., Chicharro, J. G., Lorenzo-Garcia, M., & Manzano-Chinchon, M. P. (2007). A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes.
    • Hosseini, A., Khalilzadeh, M. A., Hosseinzadeh, M., & Tajbakhsh, M. (2011). A simple method for iodination of heterocyclic compounds using HIO4/NaCl/silica gel/H2SO4 in water. Monatshefte für Chemie - Chemical Monthly, 142(10), 1137-1141.
    • Larock, R. C., & Yue, D. (2001). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. The Journal of Organic Chemistry, 66(23), 7652–7664.
    • Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. (2022, November 7). Chemia.
    • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 6).
    • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, September 19).
    • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (2024, March 5).
    • Aromatic Iodination Using I₂/HNO₃: Lab Manual Format. (n.d.).
    • Safety Data Sheet - TargetMol. (2026, January 29).
    • SAFETY DATA SHEET - Tokyo Chemical Industry. (2026, January 13).
    • 1,2,3,4-TETRAHYDROISOQUINOLINE - Safety Data Sheet - ChemicalBook. (2026, January 17).
    • 1,2,3,4-Tetrahydroisoquinoline SDS, 91-21-4 Safety Data Sheets - Echemi.
    • 1,2,3,4-Tetrahydro-5-iodo-isoquinoline — Chemical Substance Information - NextSDS.
    • Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4) - Cheméo.
    • CAS 91-21-4: 1,2,3,4-Tetrahydroisoquinoline | CymitQuimica.
    • Faheem, M., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances, 11(22), 13269-13295.
    • 4494-53-5 | 1,2,3,4-Tetrahydro-2-methyl-1,3-dioxoisoquinoline | ChemScene.
    • Bunce, R. A., Nammalwar, B., & Schiel, W. H. (2016). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 21(9), 1177.
    • Wang, Y., Li, Y., Zhang, Y., Li, X., & Xi, Z. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Beilstein Journal of Organic Chemistry, 19, 596-605.
    • 5-Iodoindoline-2,3-dione | Chemical Substance Information | J-GLOBAL.
    • Singh, S., & Singh, P. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 3698-3704.

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